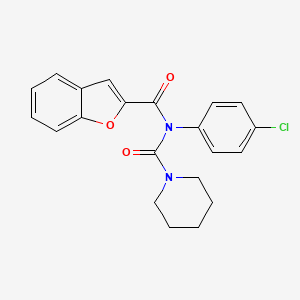

N-(benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide

Description

N-(benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide is a synthetic organic compound that features a benzofuran moiety, a chlorophenyl group, and a piperidine ring

Properties

IUPAC Name |

N-(1-benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3/c22-16-8-10-17(11-9-16)24(21(26)23-12-4-1-5-13-23)20(25)19-14-15-6-2-3-7-18(15)27-19/h2-3,6-11,14H,1,4-5,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXDFULHQBSRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with benzofuran-2-carboxylic acid, 4-chloroaniline, and piperidine.

Step 1 Formation of Benzofuran-2-carbonyl Chloride: Benzofuran-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

Step 2 Formation of N-(4-chlorophenyl)piperidine-1-carboxamide: 4-chloroaniline is reacted with piperidine-1-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Step 3 Coupling Reaction: The benzofuran-2-carbonyl chloride is then reacted with N-(4-chlorophenyl)piperidine-1-carboxamide in the presence of a base like pyridine to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced at the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Oxidized derivatives of the benzofuran ring.

Reduction: Reduced forms of the carbonyl group, such as alcohols.

Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

Industry

Material Science:

Mechanism of Action

The mechanism of action of N-(benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety may interact with hydrophobic pockets, while the piperidine ring can enhance binding affinity through hydrogen bonding or ionic interactions. The chlorophenyl group may contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide: Lacks the chlorine atom, which may affect its binding properties and reactivity.

N-(benzofuran-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide: Contains a methyl group instead of chlorine, potentially altering its pharmacokinetic profile.

Uniqueness

N-(benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide, with the CAS number 899951-24-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 382.8 g/mol. The compound features a piperidine ring substituted with a benzofuran moiety and a chlorophenyl group, which may contribute to its biological activity.

Research indicates that compounds containing piperidine and benzofuran moieties often exhibit diverse biological activities:

- Antiviral Activity : Compounds similar to this compound have been shown to inhibit viral replication in various studies. For instance, derivatives with similar structures have demonstrated efficacy against hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase with IC values in the micromolar range .

- Anticancer Properties : The compound's structural features suggest potential anticancer activity. A study highlighted that piperidine derivatives can induce apoptosis in cancer cells, enhancing cytotoxicity compared to standard chemotherapeutics . The unique three-dimensional structure of such compounds may improve binding interactions with target proteins involved in cancer progression.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

| Activity | IC (μM) | Notes |

|---|---|---|

| HCV NS5B Inhibition | 31.9 - 32.2 | Effective against hepatitis C virus |

| Cytotoxicity in Cancer Cells | < 10 | Induces apoptosis in various cancer models |

| Cholinesterase Inhibition | < 5 | Potential for Alzheimer's disease treatment |

Case Studies and Research Findings

- Antiviral Efficacy : In vitro studies have shown that benzofuran derivatives exhibit significant antiviral activity against HCV. For example, a compound structurally related to this compound demonstrated an EC of 0.35 μM against HCV .

- Anticancer Activity : A recent investigation into piperidine derivatives revealed that certain modifications enhance their cytotoxic effects on tumor cells. In one study, derivatives were tested against FaDu hypopharyngeal tumor cells, showing improved apoptosis induction compared to conventional treatments .

- Neuroprotective Effects : Some piperidine-based compounds have shown promise in neuroprotection by inhibiting cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's . This suggests that this compound may possess similar properties.

Q & A

Q. What are the standard synthetic routes for N-(benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide, and what key intermediates are involved?

- Methodological Answer : The synthesis involves three critical steps:

Benzofuran-2-carbonyl chloride formation : React benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .

Intermediate preparation : Synthesize N-(4-chlorophenyl)piperidine-1-carboxamide by coupling 4-chloroaniline with piperidine-1-carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) .

Coupling reaction : Combine benzofuran-2-carbonyl chloride with the intermediate in the presence of triethylamine (TEA) as a base .

Key intermediates : Benzofuran-2-carbonyl chloride and N-(4-chlorophenyl)piperidine-1-carboxamide.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic protons (δ 7.2–7.6 ppm for benzofuran and chlorophenyl groups) and piperidine carboxamide signals (δ 2.1–4.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M⁺] at m/z 404.0807, observed 404.0900) .

- HPLC : Assess purity (>98%) using reverse-phase chromatography .

Q. How is the compound initially screened for biological activity in vitro?

- Methodological Answer :

- Enzyme inhibition assays : Test COX-2 binding affinity via molecular docking studies, as seen in structurally similar bromofuran derivatives .

- Receptor binding assays : Use radioligand displacement (e.g., [³H]CP55940) in rat brain membranes to determine Ki values .

- Cytotoxicity screening : Employ MTT assays in cell lines (e.g., HepG2) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction yield during synthesis?

- Methodological Answer :

- Continuous flow systems : Improve reaction efficiency and reduce side products .

- Catalyst optimization : Replace TEA with DMAP (4-dimethylaminopyridine) for enhanced nucleophilic acyl substitution .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >90% purity .

Q. What strategies resolve contradictions in bioactivity data between structural analogs?

- Methodological Answer :

- Comparative Molecular Field Analysis (CoMFA) : Build 3D-QSAR models to identify steric/electrostatic contributions to activity. For example, the C5 aromatic ring position in analogs impacts antagonist efficacy .

- Mutant thermodynamic cycles : Test binding affinity in K3.28A-mutated receptors to isolate residue-specific interactions (e.g., SR141716A’s hydrogen bonding with Lys192) .

- Cross-assay validation : Compare results across biochemical (e.g., enzyme inhibition) and cellular (e.g., Ca²⁺ flux) assays to rule out assay-specific artifacts .

Q. How is computational modeling used to predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to targets like CB1 receptors. The benzofuran moiety may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with residues (e.g., Lys192) .

- Molecular dynamics simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding interactions .

- Pharmacophore mapping : Overlay the compound with known agonists/antagonists (e.g., WIN55212-2) to define shared interaction motifs .

Q. What in vivo models are suitable for validating the compound’s therapeutic potential?

- Methodological Answer :

- Rodent inflammation models : Test anti-inflammatory activity in carrageenan-induced paw edema, measuring TNF-α/IL-6 suppression .

- HBV-infected duck models : Evaluate antiviral efficacy (e.g., viral load reduction) as demonstrated for structurally related carboxamides .

- Pharmacokinetic studies : Measure plasma half-life (t₁/₂), AUC (e.g., 7535 µg·h/L in rats), and bioavailability via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.